Cas no 58343-45-6 (1,3-Benzodioxole-5-carboxaldehyde, 4-iodo-)
1,3-Benzodioxole-5-carboxaldehyde, 4-iodo- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole-5-carboxaldehyde, 4-iodo-
- 4-iodo-1,3-benzodioxole-5-carbaldehyde
- DTXSID20327347
- NSC647355
- CHEMBL1981816
- 4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde
- NSC-647355
- 58343-45-6
- NCI60_016417
- SCHEMBL9352840
-
- Inchi: 1S/C8H5IO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2
- InChI Key: ARKKTWBAEZXJQO-UHFFFAOYSA-N
- SMILES: IC1=C(C=O)C=CC2=C1OCO2
Computed Properties
- Exact Mass: 275.92785
- Monoisotopic Mass: 275.928
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
1,3-Benzodioxole-5-carboxaldehyde, 4-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159001770-1g |
4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde |
58343-45-6 | 97% | 1g |
$394.20 | 2023-09-01 | |
| Chemenu | CM377595-1g |
4-iodo-2H-1,3-benzodioxole-5-carbaldehyde |
58343-45-6 | 95%+ | 1g |
$*** | 2023-05-30 |
1,3-Benzodioxole-5-carboxaldehyde, 4-iodo- Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1,3-Benzodioxole-5-carboxaldehyde, 4-iodo-
1,3-Benzodioxole-5-carboxaldehyde, 4-iodo-
1,3-Benzodioxole-5-carboxaldehyde, 4-iodo-, also known by its CAS number 58343-45-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzodioxole ring system with an aldehyde group and an iodine substituent. The benzodioxole moiety is a bicyclic structure consisting of a benzene ring fused to a dioxole ring, which contributes to the compound's stability and reactivity. The presence of the aldehyde group introduces additional functional diversity, making this compound versatile in various chemical reactions.
The iodine substituent at the 4-position of the benzodioxole ring plays a crucial role in determining the compound's electronic properties and reactivity. Iodo groups are known for their ability to participate in nucleophilic substitution reactions, making this compound a valuable substrate in organic synthesis. Recent studies have explored the use of 1,3-Benzodioxole-5-carboxaldehyde, 4-iodo- in the construction of complex molecular frameworks, particularly in the synthesis of bioactive molecules and advanced materials.
In terms of physical properties, 1,3-Benzodioxole-5-carboxaldehyde, 4-iodo- exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows absorption bands in the range of 270-290 nm, indicative of its conjugated π-system. The compound's stability under various reaction conditions has been extensively studied, with results indicating that it is resistant to oxidation but reactive towards nucleophilic attack.
The synthesis of 1,3-Benzodioxole-5-carboxaldehyde, 4-iodo- typically involves a multi-step process starting from readily available aromatic precursors. One common approach involves the Friedel-Crafts acylation of benzene derivatives followed by oxidation to introduce the aldehyde group. The introduction of the iodine substituent is achieved through electrophilic substitution reactions or through iodination using appropriate reagents such as iodine monochloride or NBS (N-bromosuccinimide) under specific conditions.
Recent research has highlighted the potential applications of 1,3-Benzodioxole-5-carboxaldehyde, 4-iodo- in drug discovery and materials science. In drug discovery, this compound has been used as a building block for constructing bioactive molecules with potential anti-cancer and anti-inflammatory properties. For instance, studies have shown that derivatives of this compound can inhibit certain kinases involved in cancer cell proliferation.
In materials science, the unique electronic properties of 1,3-Benzodioxole-5-carboxaldehyde, 4-iodo- make it an attractive candidate for use in organic electronics. Researchers have explored its application as a component in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The compound's ability to form stable charge transport layers has been demonstrated in several recent studies.
The environmental impact and toxicity profile of 1,3-Benzodioxole-5-carboxaldehyde, including its iodo-substituted derivative (CAS No. 58343-45-6), have also been subjects of recent investigations. Studies indicate that while the compound exhibits moderate toxicity towards aquatic organisms under acute exposure conditions, its persistence in environmental systems is relatively low due to rapid degradation under sunlight exposure.
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